molecular formula C18H11ClN2O2S2 B343738 {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid

{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid

Katalognummer: B343738
Molekulargewicht: 386.9 g/mol
InChI-Schlüssel: UQCLCESEXBRIHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a pyridine ring substituted with a chlorophenyl, cyano, and thiophene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group could yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cetirizine hydrochloride: A second-generation antihistamine with a similar chlorophenyl group.

    Chlorophacinone: An anticoagulant rodenticide with a chlorophenyl group.

Uniqueness

{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiophene and cyano groups, in particular, provide unique reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C18H11ClN2O2S2

Molekulargewicht

386.9 g/mol

IUPAC-Name

2-[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C18H11ClN2O2S2/c19-12-5-3-11(4-6-12)13-8-15(16-2-1-7-24-16)21-18(14(13)9-20)25-10-17(22)23/h1-8H,10H2,(H,22,23)

InChI-Schlüssel

UQCLCESEXBRIHE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)O

Kanonische SMILES

C1=CSC(=C1)C2=[NH+]C(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)[O-]

Löslichkeit

13.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.